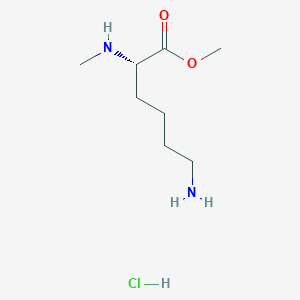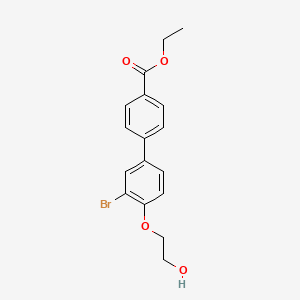
Sxb4L277RW
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester is a complex organic compound that features a biphenyl core with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester typically involves multiple steps. One common method starts with the bromination of [1,1’-Biphenyl]-4-carboxylic acid to introduce the bromo group. This is followed by the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo group is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: De-brominated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, the compound and its derivatives are explored for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its unique properties contribute to the performance characteristics of these materials .
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
[1,1’-Biphenyl]-4-carboxylic acid: Lacks the bromo and hydroxyethoxy groups, making it less versatile in chemical reactions.
[1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-methoxyethoxy)-,ethylester: Similar structure but with a methoxyethoxy group instead of hydroxyethoxy, which affects its reactivity and biological activity.
Uniqueness
The presence of both bromo and hydroxyethoxy groups in [1,1’-Biphenyl]-4-carboxylicacid,3’-bromo-4’-(2-hydroxyethoxy)-,ethylester makes it unique. These functional groups enhance its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in research and industrial applications .
特性
CAS番号 |
895543-27-8 |
|---|---|
分子式 |
C17H17BrO4 |
分子量 |
365.2 g/mol |
IUPAC名 |
ethyl 4-[3-bromo-4-(2-hydroxyethoxy)phenyl]benzoate |
InChI |
InChI=1S/C17H17BrO4/c1-2-21-17(20)13-5-3-12(4-6-13)14-7-8-16(15(18)11-14)22-10-9-19/h3-8,11,19H,2,9-10H2,1H3 |
InChIキー |
AFDLEPGAHPAFAI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)OCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


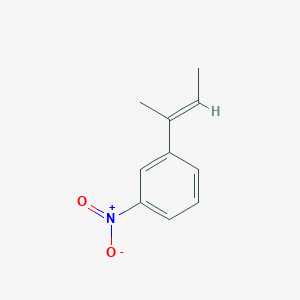
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
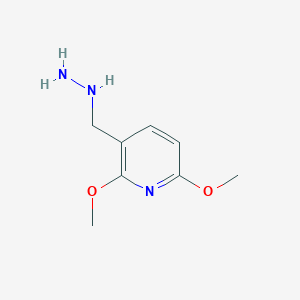
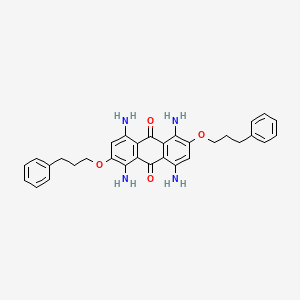
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
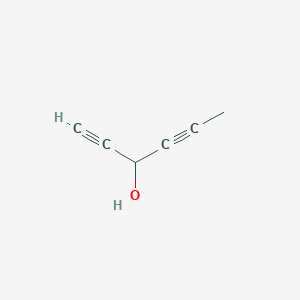
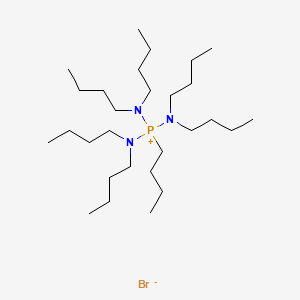
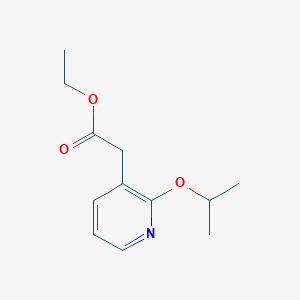
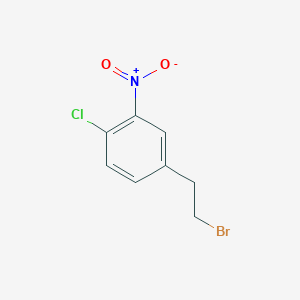
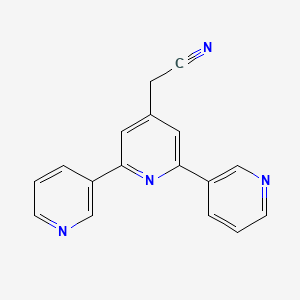
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)

